molecular formula C23H16F3NO5 B13452686 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid

Cat. No.: B13452686
M. Wt: 443.4 g/mol
InChI Key: URYOSFUGRXFYJV-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethoxy group attached to a benzoic acid core. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid, which is then further reacted with trifluoromethoxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino acid . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and stable protecting groups .

Properties

Molecular Formula

C23H16F3NO5

Molecular Weight

443.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C23H16F3NO5/c24-23(25,26)32-13-9-10-18(21(28)29)20(11-13)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29)

InChI Key

URYOSFUGRXFYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)C(=O)O

Origin of Product

United States

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